4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-
CAS No.: 85826-35-3
Cat. No.: VC16265548
Molecular Formula: C9H12ClN3
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85826-35-3 |
|---|---|
| Molecular Formula | C9H12ClN3 |
| Molecular Weight | 197.66 g/mol |
| IUPAC Name | 6-chloro-N,2-dimethyl-5-prop-2-enylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C9H12ClN3/c1-4-5-7-8(10)12-6(2)13-9(7)11-3/h4H,1,5H2,2-3H3,(H,11,12,13) |
| Standard InChI Key | MPFXSVYHELXCRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(C(=N1)Cl)CC=C)NC |
Introduction
Overview of 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-
4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- is a heterocyclic organic compound belonging to the pyrimidine family. This compound is characterized by a chlorine atom at the 6-position, two methyl groups at the 2-position, and a propenyl substituent at the 5-position of the pyrimidine ring. Its molecular formula is , and it has an approximate molecular weight of 197.66 g/mol .
Synthesis
The synthesis of 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- can involve various chemical pathways typical for pyrimidine derivatives. Common methods include:
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Substitution Reactions: Utilizing chlorinated pyrimidines as starting materials.
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Alkylation: Introducing the propenyl group through alkylation techniques.
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Amine Reactions: Reacting with suitable amines to achieve the desired substitution pattern.
Biological Activity
Research indicates that compounds like 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)- exhibit diverse biological activities due to their structural features. These activities may include:
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Antimicrobial properties
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Anticancer potential
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Inhibition of specific enzymes or receptors
Studies have shown that its unique combination of substituents enhances its biological interactions compared to other similar compounds.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets, such as enzymes and receptors. Techniques commonly employed in these studies include:
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Molecular Docking: To predict how the compound interacts with target proteins.
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In Vitro Assays: To evaluate biological activity against specific cell lines.
Related Compounds
Several compounds share structural similarities with 4-Pyrimidinamine, 6-chloro-N,2-dimethyl-5-(2-propenyl)-. The following table highlights some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Pyrimidinamine | Basic pyrimidine structure | Two methyl groups at positions |
| 2 and 4 | ||
| 6-Chloropyrimidine | Chlorine at position 6 | Lacks additional substituents |
| N,N-Dimethylpyrimidinamine | Dimethyl substitution on nitrogen | Lacks propenyl substituent |
| 5-(2-Propenyl)-2-amino-pyrimidine | Propenyl group attached to position | Amino group at position |
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